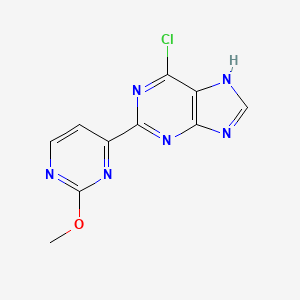
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is a heterocyclic compound that features a purine core substituted with a chloro group and a methoxypyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine typically involves the reaction of 6-chloropurine with 2-methoxypyrimidine-4-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to improve efficiency and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopurine derivative, while oxidation might produce a purine N-oxide.
Scientific Research Applications
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors. The chloro and methoxypyrimidinyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 6-chloro-2-methoxypyrimidin-4-amine
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a methoxypyrimidinyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
CAS No. |
90185-62-9 |
|---|---|
Molecular Formula |
C10H7ClN6O |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
6-chloro-2-(2-methoxypyrimidin-4-yl)-7H-purine |
InChI |
InChI=1S/C10H7ClN6O/c1-18-10-12-3-2-5(15-10)8-16-7(11)6-9(17-8)14-4-13-6/h2-4H,1H3,(H,13,14,16,17) |
InChI Key |
JNEIFCCSTSDCLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=N1)C2=NC3=C(C(=N2)Cl)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















